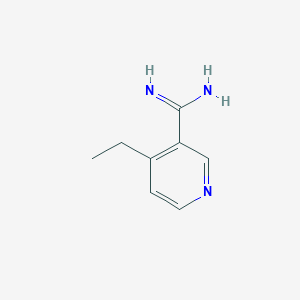

4-Ethylnicotinimidamide

Description

Historical Context of Nicotinamide (B372718) and its Analogs in Chemical Biology

The journey of nicotinamide and its analogs in chemical biology is a rich narrative that begins with the discovery of nicotinamide itself between 1935 and 1937. wikipedia.org A crucial component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), nicotinamide is fundamental to a multitude of metabolic redox reactions within virtually all living cells. wikipedia.orgbiocrates.com The realization of its role as a vitamin, essential for preventing pellagra, solidified its importance in biochemistry and nutrition. wikipedia.org

The scientific exploration into analogs of nicotinamide began as early as 1937, driven by a desire to understand the mechanisms of enzymes that utilize NAD(P)H, such as alcohol dehydrogenases. wikipedia.org These synthetic analogs, by virtue of their modified structures, allowed researchers to probe the active sites of enzymes, modulate their activity, and study the intricacies of hydride transfer reactions. wikipedia.org Over the decades, this has expanded to the development of NAD analogs as tools to investigate a wide range of biological phenomena, including post-translational modifications like ADP-ribosylation, cellular signaling, DNA repair, and even the aging process. nih.gov The ability to synthesize analogs with tailored electronic and steric properties has made them invaluable in the field.

The Significance of 4-Ethylnicotinimidamide as a Research Probe

While extensive research exists on a variety of nicotinamide analogs, specific, in-depth studies on this compound as a research probe are not widely available in public literature. Its primary documented role appears to be that of a chemical intermediate in the synthesis of more complex molecules. For instance, a patent describes the use of this compound in the preparation of substituted 1,2,4-oxadiazole (B8745197) derivatives. googleapis.com In this context, the imidamide functional group of this compound is a reactive moiety that participates in the formation of the oxadiazole ring system.

The significance of a compound as a research probe is determined by its ability to selectively interact with a biological target, produce a measurable signal, or mimic a natural substrate to elucidate a biological mechanism. While the potential for this compound to act as such a probe exists due to its structural similarity to nicotinamide, dedicated research to characterize and utilize it in this capacity is not yet prominent.

Below is a data table outlining the basic chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1256804-65-5 | chemsrc.com |

| Molecular Formula | C8H11N3 | chemsrc.com |

| Molecular Weight | 149.19 g/mol | chemsrc.com |

Overview of Current Research Trajectories Involving Nicotinimidamide Scaffolds

The broader family of nicotinimidamide scaffolds continues to be a fertile ground for chemical and biological research. A key trajectory is the development of mNADs (nicotinamide cofactor analogues) or NCBs (nicotinamide coenzyme biomimetics). wikipedia.org These synthetic molecules are designed to replace the natural, and often expensive, NAD(P)H cofactors in biocatalytic processes for the production of valuable chemicals like chiral alcohols and amines. wikipedia.org The aim is to create more stable and economically viable alternatives for industrial applications.

Another significant area of research is the design of inhibitors for enzymes that utilize NAD+. For example, based on the nicotinamide moiety, researchers have designed analogs that act as inhibitors for enzymes like CD38, a receptor with NAD glycohydrolase activity that is implicated in diseases such as multiple myeloma. nih.gov The development of such inhibitors is a crucial aspect of drug discovery.

Furthermore, the discovery that NAD can cap the 5'-end of some cellular RNAs has opened up a new avenue of investigation. nih.gov Synthetic NAD analogs are being developed as chemical biology tools to study the function of these NAD-capped RNAs and the enzymes that interact with them. nih.gov These research directions underscore the enduring importance of the nicotinimidamide scaffold in advancing our understanding of biology and developing new technologies. While the direct involvement of this compound in these specific trajectories is not explicitly detailed in current literature, its foundational structure as a nicotinamide derivative places it within this exciting and evolving field of study.

Structure

3D Structure

Properties

CAS No. |

1256804-65-5 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-ethylpyridine-3-carboximidamide |

InChI |

InChI=1S/C8H11N3/c1-2-6-3-4-11-5-7(6)8(9)10/h3-5H,2H2,1H3,(H3,9,10) |

InChI Key |

TVXVVTLWLZVCDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NC=C1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Ethylnicotinimidamide

Retrosynthetic Analysis of 4-Ethylnicotinimidamide

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." amazonaws.comjournalspress.com For this compound, the primary disconnection points are the carbon-nitrogen bonds of the imidamide functional group.

A logical retrosynthetic approach for this compound would involve disconnecting the C-N double bond and the C-N single bond of the imidamide group. This leads to two primary synthons: a 4-ethylnicotinoyl synthon and an ammonia-derived synthon. The 4-ethylnicotinoyl synthon can be further simplified.

Key Disconnections:

C-N Imidamide Disconnection: This is the most logical initial step, breaking the molecule into a nitrile and an amine or their equivalents. This corresponds to known reactions for forming amidines, such as the Pinner reaction.

C-C Ethyl Group Disconnection: The bond between the ethyl group and the pyridine (B92270) ring can be disconnected, suggesting a Friedel-Crafts type alkylation or a cross-coupling reaction to introduce the ethyl group onto a pre-existing pyridine ring.

This analytical process suggests that viable starting materials could include 4-chloronicotinonitrile or a related derivative, which can then be ethylated, followed by the formation of the imidamide group.

Established Synthetic Pathways for this compound

The synthesis of nicotinimidamides can be achieved through various established methods, often involving multiple steps or the use of catalysts to facilitate the transformation.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis involves a sequence of chemical reactions to convert starting materials into the desired product. vapourtec.com For this compound, a common approach involves the construction of the substituted pyridine ring followed by the elaboration of the imidamide functionality.

A plausible multi-step synthesis could start from a simpler pyridine derivative. For instance, a nicotinonitrile precursor could undergo an ethylation reaction, followed by conversion of the nitrile group to the imidamide. The order of these steps is crucial to avoid unwanted side reactions and to ensure the correct regiochemistry. lumenlearning.com

Catalyst-Mediated Synthesis of this compound

Catalysts play a vital role in modern organic synthesis by increasing reaction rates and selectivity. While specific catalytic syntheses for this compound are not extensively detailed in publicly available literature, related nicotinimidamide structures have been synthesized using copper-catalyzed reactions. rsc.orgugr.es

A notable example is the tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction. rsc.orgresearchgate.net This method allows for the efficient construction of the nicotinimidamide core from simple starting materials like O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate (B1210297). rsc.orgresearchgate.net This strategy is significantly more efficient than many previously reported methods. rsc.orgresearchgate.net

| Catalyst System | Reactants | Product | Yield | Reference |

| Copper(I) | O-acetyl oxime, terminal ynone, sulfonyl azide, NH4OAc | Nicotinimidamide derivative | Up to 88% | researchgate.net |

Table 1: Example of a Catalyst-Mediated Synthesis for a Nicotinimidamide Derivative.

Novel Synthetic Strategies for this compound and Related Structures

The development of new synthetic methods focuses on improving efficiency, reducing environmental impact, and enhancing selectivity.

Green Chemistry Principles in Nicotinimidamide Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pjoes.com In the context of nicotinimidamide synthesis, this involves using less toxic reagents, renewable feedstocks, and catalytic methods to minimize waste. pjoes.comsciencenet.cn

The four-component reaction mentioned earlier is an example of a sustainable and eco-friendly domino methodology for creating nicotinimidamides. rsc.orgresearchgate.net Such multi-component reactions are highly atom-economical and often proceed under milder conditions than traditional multi-step syntheses.

Chemo- and Regioselective Methodologies

Chemo- and regioselectivity are critical in the synthesis of complex molecules like this compound, ensuring that reactions occur at the desired functional group and position. mdpi.com For substituted pyridines, controlling the position of incoming groups is a key challenge. lumenlearning.com

The development of selective methods for the functionalization of pyridine rings is an active area of research. mdpi.com For instance, the selective addition of nucleophiles to cyclic carbonates has been explored for the preparation of other complex molecules, and similar principles could be applied to nicotinimidamide synthesis to control the introduction of substituents. nih.gov

Derivatization and Functionalization of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, allowing for the systematic alteration of its physicochemical and biological properties. These modifications can be broadly categorized into reactions involving the pyridine ring and transformations of the amidine group.

Modification at the Pyridine Ring

The pyridine ring of this compound, while possessing a degree of aromatic stability, is amenable to a variety of functionalization reactions. The presence of the ethyl group at the 4-position and the imidamide group at the 3-position influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The pyridine nitrogen deactivates the ring towards electrophilic attack compared to benzene. However, the electron-donating nature of the ethyl group can facilitate substitution at the positions ortho and para to it (positions 3 and 5). Reactions such as nitration and halogenation can be achieved under forcing conditions, often leading to a mixture of isomers. The specific conditions for such transformations on the this compound scaffold would require empirical optimization, but analogous reactions on similar pyridine derivatives provide a foundational understanding. wikipedia.orggcwgandhinagar.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2 and 6). The Chichibabin reaction, for instance, allows for the introduction of an amino group at the C2 or C6 position by reacting with sodium amide. pearson.com The presence of a good leaving group, such as a halide, at these positions would further facilitate SNAr reactions with a variety of nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, provide powerful tools for the C-C and C-heteroatom bond formation on the pyridine ring. researchgate.netmdpi.comnih.govwiley-vch.de To employ these methods, this compound would first need to be halogenated at a specific position (e.g., 2, 5, or 6). The resulting halopyridine derivative can then be coupled with a wide range of boronic acids, alkenes, or terminal alkynes. Titanium-catalyzed cross-coupling reactions of halopyridines with Grignard reagents also present a viable strategy. acs.org

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃/H₂SO₄, heat | 5-Nitro-4-ethylnicotinimidamide |

| Bromination | Br₂/FeBr₃ | 5-Bromo-4-ethylnicotinimidamide |

| Amination (Chichibabin) | NaNH₂, liquid NH₃ | 2-Amino-4-ethylnicotinimidamide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted this compound |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted this compound |

Transformations of the Amidine Functional Group

The amidine group is a versatile functional group that can undergo a variety of chemical transformations, providing access to a diverse range of derivatives.

Hydrolysis: Amidines can be hydrolyzed under acidic or basic conditions to the corresponding amide, in this case, 4-ethylnicotinamide. google.com This reaction is often a key step in the characterization of amidine-containing compounds.

Reduction: The C=N double bond of the amidine can be reduced to the corresponding diamine using reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation. This transformation would yield 1-(4-ethylpyridin-3-yl)methanediamine.

N-Acylation and N-Sulfonylation: The nitrogen atoms of the amidine group can be acylated or sulfonylated using acyl chlorides or sulfonyl chlorides, respectively. smolecule.com These reactions can be used to introduce a variety of substituents, thereby modifying the steric and electronic properties of the molecule.

Cyclization Reactions: The amidine functionality can serve as a key building block in the synthesis of various heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) rings.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 4-Ethylnicotinamide |

| Reduction | NaBH₄ or H₂/Pd | 1-(4-Ethylpyridin-3-yl)methanediamine |

| N-Acetylation | Acetyl chloride, base | N-Acetyl-4-ethylnicotinimidamide |

| Cyclization with Acetylacetone | Acetylacetone, acid or base catalyst | 2-(4-Ethylpyridin-3-yl)-4,6-dimethylpyrimidine |

Synthesis of Stereoisomeric Analogs

The introduction of a chiral center or a plane of chirality into the this compound scaffold opens up the possibility of synthesizing stereoisomeric analogs. This is of particular interest in medicinal chemistry, where different stereoisomers of a compound can exhibit distinct biological activities.

Asymmetric Synthesis of the Pyridine Ring: One approach to obtaining chiral analogs is through the asymmetric synthesis of the substituted pyridine ring itself. This can be achieved through various methods, such as the use of chiral auxiliaries or asymmetric catalysis in reactions that construct the pyridine ring. ajchem-b.comresearchgate.netchim.it For instance, an asymmetric Hantzsch dihydropyridine (B1217469) synthesis followed by oxidation could yield an enantiomerically enriched 4-ethyl-substituted pyridine precursor.

Resolution of Racemates: If a racemic mixture of a chiral derivative of this compound is synthesized, the individual enantiomers can be separated by classical resolution techniques. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the enantiomers. Chiral chromatography is another powerful method for the separation of enantiomers. rsc.orgnih.gov

Synthesis of Atropisomers: If significant steric hindrance is introduced, for example by placing bulky substituents at the positions flanking the bond between the pyridine ring and another aromatic ring, restricted rotation around this bond can lead to the existence of stable atropisomers. nih.gov These non-superimposable conformational isomers can be separated and studied individually.

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes.

Mechanistic Pathways of Key Reactions

A plausible and efficient method for the synthesis of nicotinimidamides involves a copper-catalyzed five-component domino reaction. rsc.orgdntb.gov.uascispace.comresearchgate.netresearchgate.net This reaction brings together an oxime ester, a terminal ynone, a sulfonyl azide, an aryl aldehyde, and ammonium acetate to construct the substituted nicotinimidamide skeleton in a single pot.

The proposed mechanism for a related nicotinimidamide synthesis proceeds through several key steps:

Formation of a Ketenimine Intermediate: The reaction is initiated by the copper-catalyzed reaction between the oxime ester and the terminal ynone, which, in the presence of a sulfonyl azide, generates a highly reactive N-sulfonyl acetylketenimine intermediate.

[4+2] Cycloaddition: The ketenimine then undergoes a [4+2] cycloaddition (Diels-Alder type) reaction with an enamine, formed in situ from the aldehyde and ammonium acetate.

Ring Opening and Rearrangement: The resulting cyclic intermediate undergoes a ring-opening and rearrangement cascade.

Aromatization: The final step involves aromatization to yield the stable nicotinimidamide product.

Another classical and fundamental method for the synthesis of amidines is the Pinner reaction . This reaction involves the treatment of a nitrile (in this case, 4-ethylnicotinonitrile) with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride salt. Subsequent treatment of this salt with ammonia (B1221849) leads to the formation of the corresponding amidine hydrochloride.

The mechanism of the Pinner reaction involves:

Protonation of the Nitrile: The acid catalyst protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack.

Nucleophilic Attack by Alcohol: The alcohol attacks the nitrile carbon, forming a protonated imino ether.

Deprotonation: Deprotonation yields the stable imino ether.

Formation of the Amidine: The imino ether is then treated with ammonia. Nucleophilic attack of ammonia on the imino ether carbon, followed by elimination of the alcohol, yields the amidine.

Role of Intermediates in Reaction Progression

In the multi-component synthesis of nicotinimidamides, the N-sulfonyl acetylketenimine is a crucial, high-energy intermediate. rsc.org Its transient nature and high reactivity drive the subsequent cycloaddition and rearrangement steps. The stability and reactivity of this intermediate are influenced by the nature of the substituents on the starting materials.

In the Pinner synthesis, the imino ether hydrochloride salt is a stable, isolable intermediate. Its formation is a key step that transforms the relatively unreactive nitrile into a more electrophilic species that can readily react with ammonia to form the final amidine product. The isolation of this intermediate can be advantageous for purification before proceeding to the final step.

The elucidation of these mechanistic pathways and the role of key intermediates are often supported by a combination of experimental evidence, such as the isolation and characterization of intermediates, and computational studies.

Structure Activity Relationship Sar Studies of 4 Ethylnicotinimidamide and Its Analogs

Methodological Frameworks for SAR Analysis of 4-Ethylnicotinimidamide Derivatives

The investigation into the SAR of this compound and its derivatives would likely employ a variety of computational and experimental strategies to build a comprehensive understanding of their biological interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool for predicting the biological activity of chemical compounds based on their physicochemical properties. researchgate.net For a series of this compound analogs, a QSAR study would be initiated by generating a dataset of molecules with varying substituents on the pyridine (B92270) ring, the imidamide functional group, and the ethyl group.

The process would involve calculating a wide array of molecular descriptors for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to develop a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). researchgate.net A robust QSAR model, validated through internal and external cross-validation techniques, can offer predictive insights into the activity of novel, unsynthesized derivatives and guide the design of more potent compounds. researchgate.net

A hypothetical QSAR study on a series of nicotinamide (B372718) analogs might reveal the following relationships, which could be extrapolated to this compound derivatives:

| Analog | Substituent at C5 | LogP | Molecular Weight (Da) | Predicted pIC50 |

|---|---|---|---|---|

| 1 | -H | 1.2 | 150.18 | 5.8 |

| 2 | -Cl | 1.9 | 184.63 | 6.5 |

| 3 | -OCH3 | 1.1 | 180.21 | 6.1 |

| 4 | -CF3 | 2.3 | 218.18 | 7.2 |

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net For this compound derivatives, a pharmacophore model could be generated based on a set of known active compounds. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries. arabjchem.org This virtual screening process can rapidly identify novel molecular scaffolds that possess the desired pharmacophoric features and are therefore likely to exhibit the target biological activity. The hits from virtual screening can then be prioritized for chemical synthesis and biological evaluation, accelerating the discovery of new lead compounds. For instance, a pharmacophore model for a related series of aminopyridine inhibitors might highlight the importance of a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring for activity. researchgate.net

Fragment-Based Drug Discovery (FBDD) has emerged as an efficient strategy for identifying lead compounds by starting with small, low-molecular-weight fragments that bind weakly to the biological target. nih.gov In the context of nicotinimidamides, an FBDD campaign would involve screening a library of fragments to identify those that bind to the target protein. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are typically used to detect these weak binding events and to determine the binding mode of the fragments.

Once a fragment hit, such as a simple pyridine or benzamidine (B55565) core, is identified, it can be optimized and grown into a more potent, drug-like molecule. This can be achieved by either growing the fragment to occupy adjacent pockets of the binding site or by linking two or more fragments that bind to different regions of the target. This approach has been successfully applied to the discovery of inhibitors for various targets, including those involving pyridine-like scaffolds. dovepress.com

Elucidation of Structural Determinants for Biological Activity

The biological activity of this compound and its analogs is profoundly influenced by the nature and position of substituents on the molecular scaffold.

The introduction of different substituents can modulate the electronic, steric, and hydrophobic properties of the parent molecule, thereby affecting its binding affinity for a biological target. For example, in a series of nicotinamide derivatives, the introduction of electron-withdrawing groups on the pyridine ring has been shown to influence their biological activity. mdpi.com

A hypothetical analysis of substituent effects on the activity of this compound analogs might yield the following trends:

| Analog | Substituent at C5 | Substituent on Amidine | Observed IC50 (µM) |

|---|---|---|---|

| A | -H | -H | 15.2 |

| B | -F | -H | 8.5 |

| C | -H | -CH3 | 12.1 |

| D | -F | -CH3 | 5.3 |

In this illustrative table, the introduction of a fluorine atom at the C5 position leads to a consistent increase in potency, suggesting that an electron-withdrawing group at this position is favorable for activity. Similarly, methylation of the amidine nitrogen also appears to enhance activity.

The position of substituents on the pyridine ring can have a dramatic impact on biological activity. For pyridine carboxylic acid isomers, the placement of the carboxylic acid group at the 2, 3, or 4-position results in compounds with distinct pharmacological profiles. nih.gov This highlights the critical role of the spatial arrangement of functional groups for molecular recognition by a biological target.

In the case of this compound, moving the ethyl group to a different position on the pyridine ring (e.g., 2-ethyl or 5-ethyl) would likely result in analogs with significantly different activities. These positional isomers would present a different three-dimensional shape and electrostatic potential surface to the target protein, leading to altered binding interactions.

Furthermore, if chiral centers are introduced into the molecule, for example by modifying the ethyl group to a (S)- or (R)-1-hydroxyethyl group, the resulting stereoisomers could exhibit different biological activities. This stereoselectivity is a common phenomenon in drug-receptor interactions, where one enantiomer may fit much better into the binding site than the other.

Conformational Analysis and Bioactive Conformations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a molecule like this compound, rotation around the single bonds, particularly the bond connecting the ethyl group to the pyridine ring and the bond between the ring and the imidamide group, gives rise to various conformers. The bioactive conformation is the specific three-dimensional shape a molecule must adopt to bind to its biological target and elicit a response.

Computational modeling and techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to study the conformational preferences of molecules. For flexible molecules, the bioactive conformation may not necessarily be the lowest energy conformation in solution. The energy required for the molecule to adopt the bioactive conformation, known as the strain energy, can influence its binding affinity.

For 4-alkylpyridines, the rotational barrier of the alkyl group can be influenced by the surrounding substituents and the interactions with the solvent or a protein binding pocket. The nicotinimidamide group itself has conformational flexibility. The rotation of the carboxamide group with respect to the pyridine plane in nicotinamide has been shown to influence its electrostatic potential. It is plausible that the orientation of the imidamide group in this compound is a critical factor for its biological activity.

The following table presents a hypothetical conformational energy profile for this compound, indicating the relative energies of different rotamers.

| Conformer | Dihedral Angle (Py-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0 | 60 |

| Gauche | 60° / -60° | 1.2 | 35 |

| Eclipsed | 0° / 120° | 4.5 | <5 |

This table is a hypothetical representation based on general principles of conformational analysis.

Molecular Recognition and Ligand-Target Interactions

Molecular recognition describes the specific interaction between two or more molecules through non-covalent forces. The ability of this compound to bind to a biological target is governed by a combination of hydrogen bonding, hydrophobic, and electrostatic interactions.

Hydrogen Bonding Interactions

Hydrogen bonds are crucial for the specificity of ligand-target interactions. The nicotinimidamide functional group of this compound possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom).

The pyridine nitrogen atom can also act as a hydrogen bond acceptor. The ability of the imidamide moiety to form multiple hydrogen bonds likely plays a significant role in anchoring the molecule within the binding site of its target protein. The strength and geometry of these hydrogen bonds are critical for binding affinity.

Electrostatic and Van der Waals Forces

The distribution of electron density in this compound creates a molecular electrostatic potential (MEP) that guides its interaction with the target. The nitrogen atoms in the pyridine ring and the imidamide group create regions of negative electrostatic potential, making them attractive to positively charged or polar regions of the binding site. Conversely, the hydrogen atoms and the ethyl group contribute to regions of positive or neutral potential. Experimental and computational

Mechanistic Investigations of 4 Ethylnicotinimidamide in in Vitro Systems

Target Identification and Validation in Cellular and Biochemical Assays

To understand the biological effects of a compound like 4-Ethylnicotinimidamide, the initial step involves identifying its molecular targets. This is typically achieved through a combination of biochemical and cellular assays.

Receptor Binding Profiling and Affinity Determination

To determine if this compound interacts with specific receptors, a receptor binding profile would be generated. This involves screening the compound against a panel of known receptors to see where it binds. wikipedia.org The strength of this interaction, or binding affinity, is quantified by the dissociation constant (Kd) or the inhibition constant (Ki). arxiv.org A lower Kd or Ki value signifies a stronger binding affinity. malvernpanalytical.com This type of analysis is fundamental in drug discovery to understand a compound's potential therapeutic action and off-target effects. nih.gov Currently, no such binding profile or affinity data for this compound has been published.

Analysis of Ligand-Protein Interactions in Controlled Environments

Once a target protein is identified, the next step is to characterize the physical interaction between the compound (ligand) and the protein.

Kinetic Characterization of Target Engagement

Target engagement studies confirm that a compound interacts with its intended target within a cellular environment. nih.gov Kinetic characterization further defines this interaction by measuring the association (kon) and dissociation (koff) rate constants. nih.gov The ratio of these rates (koff/kon) determines the binding affinity (Kd). The residence time (1/koff) of a compound on its target can be a critical determinant of its biological activity. nih.gov No data on the target engagement kinetics for this compound is currently available.

Molecular Signaling Pathways Affected by this compound in Cellular Models

The binding of a compound to its target typically initiates a cascade of events within the cell known as a signaling pathway. These pathways control various cellular functions. khanacademy.org For example, a compound might affect pathways involved in cell proliferation, inflammation, or apoptosis. scientificarchives.commdpi.com To investigate this, researchers would treat cultured cells with this compound and measure changes in the levels of key signaling proteins, such as through phosphorylation events in pathways like the MAPK or PI3K/Akt pathways. nih.govnih.gov There is currently no published research detailing which, if any, molecular signaling pathways are affected by this compound.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches of scientific databases and literature have yielded no specific information on the mechanistic investigations, downstream biological cascades, cross-talk with other cellular systems, or phenotypic screening of the compound “this compound.”

This suggests that “this compound” may be a novel compound that has not yet been synthesized or characterized, or that research on this specific molecule has not been published in publicly accessible resources. Therefore, the requested article detailing its in vitro properties cannot be generated at this time.

Advanced Analytical Methodologies for Characterization and Quantification of 4 Ethylnicotinimidamide

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is fundamental to the structural analysis of 4-Ethylnicotinimidamide, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides atom-by-atom connectivity information.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The ethyl group would present a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), arising from spin-spin coupling with each other. The protons of the imidamide group (-NH and -NH₂) would likely appear as broad signals whose chemical shifts are sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals would be expected, corresponding to the six carbons of the substituted pyridine ring and the two carbons of the ethyl group. The chemical shifts would confirm the presence of sp²-hybridized carbons in the aromatic ring and sp³-hybridized carbons in the ethyl side chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine Ring CH | 7.0 - 8.5 | Multiplet / Doublet |

| Imidamide NH/NH₂ | Variable (Broad) | Singlet (broad) |

| Ethyl -CH₂- | ~2.7 | Quartet (q) |

Note: Predicted values are based on general chemical shift ranges and data for structurally similar compounds. Actual values may vary based on solvent and experimental conditions. msu.edu

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. It also aids in structural elucidation through the analysis of fragmentation patterns.

When subjected to MS analysis, the molecule is ionized to produce a molecular ion (M⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which allows for the determination of the molecular formula (C₈H₁₁N₃).

Electron ionization (EI) would likely induce predictable fragmentation of the molecule. Common fragmentation pathways would include the loss of the ethyl group (a loss of 29 Da) and cleavage at the imidamide functional group. Tandem mass spectrometry (MS/MS) can be employed to further fragment specific ions, providing more detailed structural information, which is particularly useful for identifying metabolites in biological samples. msu.eduuni-saarland.de Electrospray ionization (ESI) is a softer ionization technique often coupled with liquid chromatography and is well-suited for polar molecules like this compound, typically producing a protonated molecule [M+H]⁺. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 149.10 | Molecular Ion |

| [M+H]⁺ | 150.10 | Protonated Molecule (ESI) |

Note: m/z values are calculated based on monoisotopic masses.

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. These would include N-H stretching vibrations from the imidamide group (typically in the 3100-3500 cm⁻¹ region), C-H stretches from the aromatic ring and the aliphatic ethyl group (~2850-3100 cm⁻¹), a C=N stretch from the imidamide group (~1640-1690 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region). masterorganicchemistry.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information on electronic transitions within the molecule. The conjugated pyridine ring system in this compound is expected to absorb UV radiation, leading to characteristic π → π* transitions. The wavelength of maximum absorbance (λmax) would be indicative of the extent of conjugation in the aromatic system.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Imidamide N-H | 3100 - 3500 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| Imidamide C=N | 1640 - 1690 | Stretch |

Note: These are approximate ranges and can be influenced by the molecular environment and sample state.

Chromatographic Separation and Quantification Techniques

Chromatography is essential for isolating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development would involve optimizing the separation on a C18 stationary phase. Given the polar and basic nature of the pyridine and imidamide groups, the mobile phase would likely consist of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), with an acidic modifier like formic acid or trifluoroacetic acid added to ensure good peak shape and reproducible retention times. nih.govresearchgate.net

Validation of the HPLC method is critical and involves demonstrating its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A calibration curve is generated by analyzing standards of known concentrations to establish a linear relationship between detector response (e.g., UV absorbance at λmax) and concentration. formosapublisher.orgnih.gov

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector port. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov

A common derivatization strategy involves silylation, where the active hydrogens on the imidamide nitrogen atoms are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. The resulting derivative can then be separated on a suitable capillary column and detected, often by a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for definitive identification. researchgate.netresearchgate.net

Capillary Electrophoresis and Other Microfluidic Approaches

Capillary Electrophoresis (CE) represents a family of powerful and efficient electrokinetic separation techniques performed in submillimeter diameter capillaries. wikipedia.org In the context of this compound analysis, CE offers high-throughput capabilities and requires only minute sample volumes. nih.gov The separation in CE is based on the differential migration of analytes through an electrolyte solution under the influence of an electric field. wikipedia.org For a molecule like this compound, which possesses a positive charge at relevant pH values due to the imidamide group, Capillary Zone Electrophoresis (CZE) would be a primary mode of analysis. Its migration time would be a function of its charge-to-size ratio, allowing for effective separation from precursors, metabolites, and degradation products.

Microfluidic technologies, often termed "lab-on-a-chip" systems, integrate multiple analytical steps onto a single device. stanford.edu These platforms offer significant advantages, including reduced reagent consumption, faster analysis times, and increased automation. stanford.edunih.gov For this compound research, a microfluidic device could be designed to perform rapid purity assessments or to study its interaction kinetics with a target protein. nih.gov Droplet microfluidics, which uses immiscible phases to create picoliter- to nanoliter-scale reactors, could enable high-throughput screening of crystallization conditions or enzyme inhibition assays involving this compound. nih.govnih.gov

| Technique |

X-ray Crystallography for Ligand-Protein Complex Elucidation

X-ray crystallography is an indispensable tool for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. libretexts.org It provides unparalleled insight into how a ligand like this compound binds to its biological target, revealing the precise orientation and the specific molecular interactions that govern its affinity and specificity. nih.govnih.gov This structural information is foundational for structure-based drug design, enabling the rational optimization of lead compounds. nih.gov

The initial and often most challenging step in the structural analysis of a protein-ligand complex is obtaining high-quality crystals suitable for X-ray diffraction. libretexts.org Co-crystallization, where the protein and ligand are mixed prior to crystallization, is a common approach. nih.gov Several strategies can be employed to achieve this, with the choice depending on the solubility and stability of both the protein and this compound.

Solvent Evaporation: This is a widely used method where the protein and this compound are dissolved in a suitable solvent system. nih.gov The slow evaporation of the solvent increases the concentration of the complex, eventually leading to supersaturation and crystal formation. nih.govnih.gov

Vapor Diffusion: In this technique, a drop containing the protein-ligand mixture and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. libretexts.org Water vapor gradually diffuses from the drop to the reservoir, concentrating the components and inducing crystallization. This method is highly controlled and widely used for protein crystallography.

Slurry Co-crystallization: This method involves adding a solvent to a solid mixture of the target protein and this compound. nih.gov The components dissolve and re-precipitate as the more stable co-crystal form over time with stirring.

Anti-Solvent Addition: In this approach, the protein-ligand complex is dissolved in a solvent, and a second solvent (the anti-solvent) in which the complex is poorly soluble is slowly added. nih.gov This reduces the solubility of the complex, promoting precipitation and crystallization.

| Strategy |

Once a high-resolution crystal structure of the this compound-protein complex is obtained, a detailed analysis of the binding pocket is performed. This involves identifying the specific amino acid residues that interact with the ligand and characterizing the nature of these interactions. The analysis reveals the intricate network of forces holding the ligand in place, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

For this compound, the analysis would focus on:

Hydrogen Bonding: The imidamide group is a prime candidate for forming hydrogen bonds, acting as both a donor and acceptor. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. Key residues like Asp, Glu, Ser, Thr, or backbone amide groups would be examined for such interactions.

Hydrophobic Interactions: The ethyl group and the aromatic pyridine ring would likely be situated in a hydrophobic region of the binding pocket, interacting with nonpolar amino acid residues such as Val, Leu, Ile, Phe, and Trp.

π-Stacking: The pyridine ring could engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phe, Tyr, or Trp within the binding pocket.

This detailed structural map is crucial for understanding the basis of molecular recognition and can guide further optimization of the compound.

| Interaction Type |

Emerging Analytical Technologies for Nicotinimidamide Research

The field of analytical chemistry is continuously evolving, offering new tools that can be applied to nicotinimidamide research. These emerging technologies promise greater sensitivity, higher resolution, and more comprehensive characterization.

Hyphenated Techniques: The coupling of capillary electrophoresis with mass spectrometry (CE-MS) provides a powerful combination of high-efficiency separation and sensitive, specific detection. wikipedia.org This technique would be invaluable for identifying and quantifying this compound and its metabolites in complex biological matrices. Similarly, advanced liquid chromatography-mass spectrometry (LC-MS) methods, such as those using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase ion-pairing (RP-IP), are essential for analyzing polar compounds like nicotinamide (B372718) derivatives. nih.govbohrium.com

Microcrystal Electron Diffraction (MicroED): This cryogenic electron microscopy (cryo-EM) technique has emerged as a powerful method for determining high-resolution structures from nanocrystals, which are often too small for conventional X-ray crystallography. mdpi.com For proteins or complexes with this compound that are resistant to forming large crystals, MicroED offers a viable path to obtaining atomic-level structural information. mdpi.com

Advanced Spectroscopy: Techniques like Raman spectroscopy can provide vibrational information about the ligand within the binding pocket, complementing crystallographic data. researchgate.net It is a non-destructive method that can be used to probe molecular interactions and conformational changes in both solution and solid states.

These advanced methods, alongside traditional techniques, will continue to deepen the understanding of this compound and other nicotinimidamides, accelerating research and development.

Computational Chemistry and Theoretical Studies on 4 Ethylnicotinimidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, rooted in quantum mechanics, can elucidate electron distribution, molecular orbital energies, and reactivity indicators.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons. scribd.com

The HOMO is associated with the molecule's capacity to act as a nucleophile, while the LUMO relates to its electrophilic nature. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

HOMO: For 4-Ethylnicotinimidamide, the HOMO would likely be localized on the electron-rich regions of the molecule, such as the pyridine (B92270) ring and the imidamide group, indicating these are the probable sites for electrophilic attack.

LUMO: The LUMO would be distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between these orbitals would provide a quantitative measure of the molecule's kinetic stability and chemical hardness.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgyoutube.com These maps are invaluable for predicting how molecules will interact with each other, particularly in biological systems. deeporigin.com

Color-coding on an MEP surface indicates the electrostatic potential:

Red: Regions of negative potential, associated with electron-rich areas (e.g., lone pairs on nitrogen or oxygen atoms), which are susceptible to electrophilic attack.

Blue: Regions of positive potential, corresponding to electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms), which are favorable for nucleophilic attack.

Green: Neutral or non-polar regions.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyridine ring and the imidamide group. Positive potential (blue) would be expected around the hydrogen atoms of the imidamide and ethyl groups.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on molecular behavior, complementing the static picture from quantum chemical calculations. nih.gov

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mdpi.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comresearchgate.net

In a hypothetical docking study of this compound against a target protein, the software would predict:

Binding Affinity: A score that estimates the strength of the interaction, often in kcal/mol. A lower binding energy suggests a more stable complex. nih.gov

Binding Pose: The specific orientation of the ligand within the receptor's active site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that stabilize the complex.

| Parameter | Value | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | Indicates a strong and favorable binding interaction. |

| Interacting Residues | Tyr84, Ser122, Phe259 | Amino acids in the active site forming key bonds with the ligand. |

| Hydrogen Bonds | 2 | Specific hydrogen bonds formed with Ser122 and Tyr84, contributing to binding specificity. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations track the movements of atoms in a molecular system over time, providing insights into the flexibility and stability of molecules and their complexes. mdpi.comresearcher.life An MD simulation of this compound, either alone or bound to a protein, would reveal: mdpi.com

Conformational Changes: How the molecule's shape and orientation change over time.

Stability of the Complex: By analyzing metrics like the Root Mean Square Deviation (RMSD), MD simulations can assess the stability of a ligand-protein complex. A stable RMSD suggests the ligand remains bound in a consistent pose.

Interaction Dynamics: The persistence of hydrogen bonds and other key interactions throughout the simulation, providing a more realistic view of the binding stability than static docking.

In Silico Prediction of Biological Activity

In silico methods use computational models to predict the biological activities and pharmacokinetic properties of a compound before it is synthesized or tested in a lab. nih.govresearchgate.netnih.gov These predictions help prioritize compounds for further development. frontiersin.org

For this compound, various online tools and software could be used to predict its potential as:

Enzyme Inhibitor: Based on structural similarity to known inhibitors.

GPCR Ligand: Predicting interaction with G-protein coupled receptors.

Ion Channel Modulator: Assessing its potential to affect ion channels.

Nuclear Receptor Ligand: Evaluating its ability to bind to nuclear receptors.

These predictions are based on statistical models derived from large datasets of known active compounds and their properties.

Machine Learning and Artificial Intelligence in Activity Prediction

The application of machine learning (ML) and artificial intelligence (AI) has revolutionized the prediction of biological activities of chemical compounds, offering a rapid and cost-effective alternative to traditional high-throughput screening. For a compound like this compound, these predictive models can be instrumental in identifying potential therapeutic targets and elucidating its mechanism of action.

Machine learning models are trained on large datasets of compounds with known biological activities to learn the complex relationships between chemical structures and their effects. These models can then predict the activity of new or uncharacterized molecules. For nicotinamide (B372718) and its derivatives, ML algorithms have been employed to predict their roles in various biological processes. For instance, machine learning has been used to identify key genes related to nicotinamide metabolism in diseases like acute myocardial infarction, showcasing the potential to link nicotinamide-like structures to specific biological pathways nih.gov.

The general workflow for developing an ML-based activity prediction model for a compound like this compound would involve several key steps:

Data Curation: Gathering a dataset of nicotinimidamide and structurally similar compounds with experimentally determined biological activities against various targets.

Descriptor Calculation: Converting the 2D or 3D chemical structures of these compounds into a numerical format, known as molecular descriptors. These descriptors encode various physicochemical and structural properties of the molecules.

Model Training and Validation: Utilizing algorithms such as Random Forest, Support Vector Machines, or deep neural networks to train a predictive model. The model's performance is then rigorously evaluated using techniques like cross-validation and by testing it on an independent set of compounds.

Prediction for this compound: Once validated, the model can be used to predict the biological activity profile of this compound.

Quantitative Structure-Activity Relationship (QSAR) is a specific application of this approach that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds researchgate.netmdpi.com. For nicotinamide analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to guide the design of more potent inhibitors for specific targets mdpi.com. These models provide visual representations of the regions around the molecule where modifications are likely to increase or decrease activity, which is invaluable for lead optimization.

The table below illustrates a hypothetical comparison of different machine learning models that could be applied for activity prediction of nicotinamide derivatives, based on general performance metrics seen in similar studies.

| Machine Learning Model | Typical Accuracy (Cross-Validation) | Key Advantages | Potential Application for this compound |

| Random Forest | 85-95% | Robust to overfitting, handles high-dimensional data well. | Predicting general bioactivity against a panel of targets. |

| Support Vector Machine | 80-90% | Effective in high-dimensional spaces, memory efficient. | Classifying as active/inactive against a specific enzyme. |

| Gradient Boosting | 88-97% | Often provides high predictive accuracy. | Fine-tuning activity prediction for lead optimization. |

| Deep Neural Networks | 90-99% | Can learn complex, non-linear relationships. | De novo design of novel active analogs. |

Virtual Library Design and Enumeration

Virtual library design is a computational strategy used to explore a vast chemical space by generating a large, diverse collection of virtual molecules based on a core scaffold. This approach allows for the in-silico evaluation of many potential drug candidates before committing to their synthesis. For this compound, the nicotinimidamide core would serve as the foundational scaffold.

The process typically begins with defining a set of chemical reactions and a collection of available or commercially synthesizable building blocks (reagents). By applying these reactions to the this compound scaffold and enumerating all possible combinations of building blocks, a virtual library can be generated. Studies on related pyridine derivatives have demonstrated the feasibility of this approach for creating large and diverse chemical libraries for screening against therapeutic targets nih.govresearchgate.net. For example, a virtual combinatorial library of 2-amino-3-cyanopyridine (B104079) derivatives was successfully designed and screened to identify potential anticancer agents nih.gov.

The design of a virtual library around the this compound scaffold would involve key considerations:

Scaffold Hopping and Modification: Identifying positions on the this compound molecule where chemical modifications are synthetically feasible and likely to influence biological activity.

Reagent Selection: Choosing a diverse set of reagents to introduce a wide range of chemical properties (e.g., size, polarity, charge) into the virtual library.

Filtering and Prioritization: Applying computational filters to the generated library to remove molecules with undesirable properties (e.g., poor drug-likeness, high predicted toxicity) and to prioritize compounds for further in-silico screening.

The following table provides an example of how a virtual library could be designed starting from a this compound core.

| Scaffold Position for Modification | Type of Reaction | Example Building Blocks | Resulting Functional Group |

| Amidine group (-C(=NH)NH2) | Acylation | Carboxylic acids, acid chlorides | N-acyl-imidamides |

| Pyridine ring (e.g., position 2 or 6) | Suzuki Coupling | Boronic acids | Aryl or heteroaryl substitutions |

| Ethyl group (-CH2CH3) | Oxidation followed by functionalization | - | Introduction of polar groups |

Cheminformatics and Data Mining in Nicotinimidamide Research

Cheminformatics encompasses the use of computational and informational techniques to a broad range of problems in the field of chemistry. In the context of nicotinimidamide research, cheminformatics and data mining play a crucial role in organizing, analyzing, and extracting valuable knowledge from the vast amount of chemical and biological data available.

One of the primary applications of cheminformatics is the analysis of chemical databases to identify structurally similar compounds to this compound that have known biological activities. This "similarity searching" can provide initial hypotheses about the potential targets and therapeutic applications of this compound. Molecular fingerprints, which are bit-string representations of molecular structure and properties, are often used to quantify the similarity between molecules.

Data mining techniques can be applied to large biological and chemical datasets, such as ChEMBL or PubChem, to uncover hidden patterns and relationships. For instance, by mining these databases, one could identify proteins that are frequently modulated by compounds containing the nicotinamide or pyridine scaffold. This information can help in prioritizing experimental assays for this compound.

Furthermore, cheminformatics tools are essential for the development of predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models. These models can forecast the pharmacokinetic and toxicological properties of a compound in the early stages of drug discovery, helping to identify and filter out candidates with a high probability of failure. For nicotinamide analogs, such models could predict properties like oral bioavailability, metabolic stability, and potential off-target toxicities researchgate.net.

The table below summarizes key cheminformatics approaches and their potential application in the study of this compound.

| Cheminformatics Approach | Description | Application to this compound Research |

| Similarity Searching | Identifying molecules with similar structures to a query molecule from a large database. | Discovering known drugs or bioactive compounds structurally related to this compound to infer potential biological activities. |

| Substructure Searching | Searching for molecules that contain a specific chemical substructure. | Finding all compounds in a database that contain the nicotinimidamide core to analyze their collective biological and chemical properties. |

| Clustering Analysis | Grouping a set of compounds into clusters based on their structural similarity. | To understand the diversity of a virtual library of this compound derivatives and to select a representative subset for further studies. |

| Predictive ADMET Modeling | Using computational models to predict the pharmacokinetic and toxicological properties of compounds. | To assess the drug-likeness of this compound and its virtual library analogs early in the discovery process. |

Future Research Directions and Unaddressed Questions for 4 Ethylnicotinimidamide

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The synthesis of 4-Ethylnicotinimidamide and its derivatives is a foundational aspect of its study. Future research should prioritize the development of novel synthetic routes that are not only efficient but also environmentally sustainable. Traditional methods may be effective but often rely on harsh reagents or generate significant waste. The exploration of green chemistry principles, such as utilizing biocatalysis with engineered enzymes, could offer a more sustainable production pathway. These enzymatic methods can provide high stereo- and regioselectivity under mild conditions, reducing the environmental impact.

Furthermore, continuous flow chemistry presents another promising avenue. This technology can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processing. Investigating novel starting materials and catalytic systems, such as earth-abundant metal catalysts, could also lead to more cost-effective and sustainable production methods for this compound.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Approach | Potential Advantages | Key Research Questions |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identifying or engineering suitable enzymes, optimizing reaction kinetics. |

| Continuous Flow Chemistry | Improved efficiency, enhanced safety, scalability. | Designing and optimizing reactor setups, managing potential blockages. |

| Novel Catalysis | Cost-effectiveness, sustainability. | Screening new catalysts, understanding catalytic mechanisms. |

Deeper Mechanistic Insights into Biological Interactions via Advanced Biophysical Techniques

Understanding how this compound interacts with biological targets at a molecular level is crucial for elucidating its mechanism of action. Advanced biophysical techniques offer powerful tools for this purpose. nuvisan.com These methods are essential in the early stages of drug discovery for in-depth analysis of compound-target interactions. nuvisan.com

Future studies should employ a suite of these techniques to gain a comprehensive picture of the binding thermodynamics and kinetics. nmr-bio.com For instance, Surface Plasmon Resonance (SPR) can provide real-time data on binding affinity and kinetics, while Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding, such as enthalpy and entropy changes. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can offer high-resolution structural information about the compound-target complex in solution. drugtargetreview.com Other techniques like Microscale Thermophoresis (MST) and Thermal Shift Assays (TSA) can be used for screening and validating interactions, even in complex biological liquids. drugtargetreview.comdrugdiscoverychemistry.com By integrating data from these orthogonal methods, researchers can build a detailed model of the molecular interactions driving the biological activity of this compound. nuvisan.com

Table 2: Advanced Biophysical Techniques for Studying Molecular Interactions

| Technique | Information Gained | Application for this compound |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd). nih.gov | Quantifying the binding strength and kinetics to potential protein targets. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS), stoichiometry (n). nmr-bio.com | Determining the driving forces behind the binding interaction. |

| Nuclear Magnetic Resonance (NMR) | High-resolution structure, binding site mapping. drugtargetreview.com | Identifying the specific amino acid residues involved in the interaction. |

| Microscale Thermophoresis (MST) | Binding affinity in solution. nmr-bio.com | Validating hits from initial screens in a solution-based format. |

Integration of Multi-Omics Data for Comprehensive Biological Profiling (in vitro)

To understand the broader biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased and comprehensive profile of the cellular response to the compound. mdpi.com This multi-omics approach allows for the study of interactions across multiple levels of biology. nih.govnih.gov

In vitro studies using cell cultures treated with this compound can generate vast datasets. Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. youtube.com Metabolomics can capture shifts in the cellular metabolic landscape. youtube.com By integrating these datasets, researchers can construct detailed network models of the compound's effects, identify novel biological targets, and uncover potential off-target activities. mdpi.com This holistic view is critical for predicting the compound's mode of action and for generating new hypotheses for further investigation. researchgate.net

Development of Advanced Analytical Probes and Detection Methods

The ability to accurately detect and quantify this compound and its metabolites in various biological matrices is essential for preclinical studies. Future research should focus on developing highly sensitive and specific analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (LC-MS/MS) are powerful platforms for this purpose, offering excellent specificity and sensitivity for trace-level detection. creative-proteomics.com

Developing validated UHPLC-MS/MS methods would allow for the simultaneous quantification of this compound and related nicotinamide (B372718) metabolites in different biological samples. cam.ac.uk Furthermore, the creation of specific analytical probes, such as fluorescently labeled derivatives or specific antibodies, could enable the visualization of the compound's distribution within cells and tissues. These tools would be invaluable for cellular uptake, distribution, and target engagement studies, providing spatial and temporal information that is complementary to quantitative analytical methods.

Table 3: Analytical Techniques for this compound

| Technique | Purpose | Key Advantages |

|---|---|---|

| HPLC-PDA | Quantification in supplements. nifc.gov.vn | Simple, reliable for high concentrations. |

| LC-MS/MS | Quantification in biological matrices. creative-proteomics.com | High sensitivity, high specificity, suitable for trace levels. |

| Fluorescent Probes | Cellular imaging. | Visualization of subcellular localization. |

Application of Artificial Intelligence in Discovery and Optimization of Nicotinimidamide Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.gov These computational tools can be applied to accelerate the discovery and optimization of novel derivatives of nicotinimidamide with improved properties. AI algorithms can analyze vast datasets to identify patterns and relationships between chemical structures and biological activities, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. computabio.com

Q & A

Q. What frameworks ensure ethical data management in studies involving this compound and human-derived samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.